N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Physicochemical property analysis BBB permeability prediction Lipophilicity comparison

N-(3,5-Dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide (molecular formula C26H29N3O2S, molecular weight 448 Da) is a synthetic small molecule belonging to the N-aryl-piperazine-1-carbothioamide class. Its structure combines a 1,4-disubstituted piperazine core: a lipophilic diphenylmethyl group at the 4-position and a 3,5-dimethoxyphenyl-thiourea moiety at the 1-position.

Molecular Formula C26H29N3O2S
Molecular Weight 447.6 g/mol
Cat. No. B3989028
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide
Molecular FormulaC26H29N3O2S
Molecular Weight447.6 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4)OC
InChIInChI=1S/C26H29N3O2S/c1-30-23-17-22(18-24(19-23)31-2)27-26(32)29-15-13-28(14-16-29)25(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-12,17-19,25H,13-16H2,1-2H3,(H,27,32)
InChIKeyVXGJTMYACOZJHX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3,5-Dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide: A Structurally Differentiated Piperazine-Carbothioamide Scaffold for CNS-Targeted Research Procurement


N-(3,5-Dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide (molecular formula C26H29N3O2S, molecular weight 448 Da) is a synthetic small molecule belonging to the N-aryl-piperazine-1-carbothioamide class. Its structure combines a 1,4-disubstituted piperazine core: a lipophilic diphenylmethyl group at the 4-position and a 3,5-dimethoxyphenyl-thiourea moiety at the 1-position. This scaffold has been explored in medicinal chemistry for its potential to interact with CNS receptors, particularly serotonin and dopamine receptor subtypes, as reported in primary structure-activity relationship (SAR) studies on related N-arylpiperazine derivatives [1]. The compound is commercially available for research purposes (catalog numbers include CSC102532896) and has been identified as an achiral, solid-state entity with interests in neuropharmacological lead identification [2].

Why N-(3,5-Dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide Cannot Be Interchanged with Generic Piperazine-Carbothioamide Analogs in CNS Research Programs


Within the piperazine-1-carbothioamide series, seemingly minor structural modifications produce substantial shifts in receptor-binding profiles that preclude casual interchange. Research on a closely related analog, N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide, has demonstrated that the replacement of a thioamide with a carbonyl group significantly reduces receptor binding affinity, confirming the functional essentiality of the thiourea motif [1]. In line with wider SAR trends across N-(substituted-phenyl)piperazines, the position of methoxy substituents on the N-aryl ring critically dictates dopamine D4 versus D2 selectivity; a 2-methoxy group commonly favors D4 binding, whereas the 3,5-dimethoxy pattern present in the target compound has not been systematically profiled and is expected to produce distinct selectivity fingerprints [2]. Furthermore, comparative ADMET profiling of fluorinated piperazine-thioamide analogs indicates that the nature of the 4-substituent materially influences metabolic stability and blood-brain barrier permeability [1]. Because neither receptor affinity, selectivity, nor pharmacokinetic behavior can be reliably extrapolated from the unsubstituted phenyl analog (CAS 6936-30-7) or the 2,5-dimethoxy regioisomer, direct procurement of N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide is required for any experimental program intending to exploit its specific substitution pattern.

Quantitative Differentiation Evidence for N-(3,5-Dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide Against Closest Structural Analogs


Predicted Physicochemical and Permeability Profile Differentiates N-(3,5-Dimethoxyphenyl)-4-(diphenylmethyl)- from Representative 4-Fluorophenyl and 4-Phenyl Analogs

Computed molecular properties for three close structural analogs reveal that N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide exhibits the highest lipophilicity within its series, with a calculated XLogP3 of approximately 5.0, compared with XLogP3 3.3 for the 4-(2-fluorophenyl) congener (CAS 690249-62-8) and XLogP3 3.8 for the 4-phenyl analog (CAS 6936-30-7) [1]. The diphenylmethyl-substituted compound also displays a larger topological polar surface area (TPSA ~72 Ų) relative to the 4-fluorophenyl derivative (TPSA 69.1 Ų), which influences passive membrane permeability predictions [1]. Empirically, the fluorinated comparator demonstrated an in vitro blood-brain barrier permeability (Papp) of 8.7 × 10⁻⁶ cm/s in a PAMPA-BBB assay, but its lower logP is expected to yield slower passive diffusion compared with the target compound; conversely, higher logP agents can display increased plasma protein binding, an effect that must be experimentally validated for the target [1].

Physicochemical property analysis BBB permeability prediction Lipophilicity comparison

Thioamide Moiety Preserves Receptor-Binding Affinity Relative to Carboxamide Isosteres: Confirmatory Data from a Structurally Congeneric Analog

Direct experimental data for the target compound at specific receptor targets are not currently publicly available. However, SAR probing performed on the closely related scaffold N-(2,5-dimethoxyphenyl)-4-(2-fluorophenyl)piperazine-1-carbothioamide provides a quantitative illustration of the thiocarbonyl contribution: replacement of the C=S group with a C=O (carboxamide) moiety resulted in a >50% reduction in receptor-binding affinity across multiple CNS targets, highlighting the indispensability of the thioamide unit for pharmacological activity [1]. Because the target compound retains the identical thioamide linkage, it is expected to benefit from the same enhanced thiocarbonyl-mediated H-bond donor and polarizability contributions to the receptor pharmacophore, whereas carboxamide or urea analogs (e.g., 4-(diphenylmethyl)-N-phenylpiperazine-1-carboxamide derivatives) would lack this interaction.

Thioamide pharmacophore Receptor binding affinity H-bond donor/acceptor switch

3,5-Dimethoxy Substitution Pattern Provides a Distinct Conformational and Electronic Landscape Relative to 2,5-Regioisomers

The two dimethoxyphenyl regioisomers—2,5-dimethoxy (present in CAS 690249-62-8) and 3,5-dimethoxy (present in the target compound)—are not functionally interchangeable. In the 2,5-dimethoxy series, the ortho-methoxy group contributes an intramolecular hydrogen bond that adopts a coplanar conformation with the thiourea NH, pre-organizing the ligand into a bioactive geometry preferred by D4 and 5-HT2A receptors [1]. In contrast, the 3,5-substituted target compound lacks this ortho effect, presenting two meta-methoxy substituents that extend into different spatial vectors and alter the molecular electrostatic potential surface. Published SAR on N-(substituted-phenyl)piperazines demonstrates that moving a methoxy group from the 2-position to the 3-position changes D4 receptor binding affinity (Ki) by more than 10-fold in several congeneric series [2]. Because the target compound has not been individually profiled, its selectivity fingerprint is predicted to differ from the 2,5-dimethoxy comparator; procurement of the 3,5-isomer is therefore necessary to explore a distinct region of pharmacological space.

Regioisomer comparison Methoxy substitution pattern Dopamine receptor selectivity

The 4-Diphenylmethyl Substituent Offers Higher Molecular Volume and LogP than 4-Fluorophenyl or 4-Methyl Analogs, Expected to Alter Metabolic Clearance Pathways

In vitro metabolic stability data from human liver microsomes (HLM) are available for the 4-(2-fluorophenyl) analog: intrinsic clearance (CLint) was measured at 23.4 mL/min/kg, with primary oxidative metabolism occurring on the dimethoxyphenyl ring [1]. Replacement of the 2-fluorophenyl group with the bulkier diphenylmethyl substituent in the target compound is predicted to increase the molecular volume and lipophilicity, thereby altering CYP-mediated clearance rates and potentially directing metabolism toward the diphenylmethyl moiety rather than the dimethoxyphenyl ring. This is a class-level expectation consistent with the known metabolic fate of diphenylmethyl-piperazine derivatives, which undergo hydroxylation and subsequent conjugation on the phenyl rings [2]. No experimental microsomal stability data are currently available for the target compound.

Metabolic stability prediction CYP liability Diphenylmethyl pharmacokinetics

Recommended Research and Discovery Applications for N-(3,5-Dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide Based on Quantitative Differentiation Data


CNS-Receptor Selectivity Fingerprinting of 3,5- vs. 2,5-Dimethoxyphenyl Carbothioamide Scaffolds

Radioligand competition binding assays against a panel of cloned human serotonin (5-HT1A, 5-HT2A, 5-HT2C) and dopamine (D2, D3, D4) receptors can map the selectivity profile of the 3,5-dimethoxy regioisomer. Direct comparison with the published binding affinities of the 2,5-dimethoxy comparator (5-HT2A Ki < 100 nM, D2 Ki 89.7 nM) [1] reveals the magnitude by which methoxy positional isomerism controls receptor preference, a critical data point for any neuroscience program evaluating arylpiperazine carbothioamide leads.

Metabolic Soft-Spot Identification and CYP Phenotyping of Diphenylmethyl-Piperazine Carbothioamides

Because the 4-diphenylmethyl substituent is predicted to shift oxidative metabolism away from the dimethoxyphenyl ring, incubation of the target compound with human liver microsomes (HLM) and recombinant CYP isoforms, followed by LC-MS/MS metabolite identification, will delineate whether hydroxylation occurs preferentially on the diphenylmethyl phenyl rings, providing comparative data against the 2-fluorophenyl analog (CLint = 23.4 mL/min/kg) [1]. This informs lead optimization for compounds requiring reduced hepatic clearance.

PAMPA-BBB and in Situ Brain Permeation Assessment of a High-LogP Piperazine-Carbothioamide

With a predicted XLogP3 of ~5.0, significantly exceeding that of the 4-fluorophenyl analog (XLogP3 3.3, Papp 8.7 × 10⁻⁶ cm/s) [1], the target compound is a suitable probe for investigating the relationship between extreme lipophilicity and passive blood-brain barrier permeation in the piperazine-thioamide chemical space. Parallel artificial membrane permeability assays and in situ brain perfusion studies can quantify the permeability enhancement conferred by the diphenylmethyl group relative to less lipophilic 4-substituents.

Thioamide Pharmacophore Validation via Carbonyl Isosteric Replacement

Synthesis of the corresponding carboxamide analog (N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)piperazine-1-carboxamide) and side-by-side receptor binding comparison against the target thioamide provides a direct test of the >50% binding-affinity reduction observed in the fluorinated scaffold upon C=S → C=O exchange [1]. This experiment confirms whether the thioamide group maintains its pharmacophoric value across different 4-substituent contexts.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-4-(diphenylmethyl)-1-piperazinecarbothioamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.